6-Iodo-3,4-dihydroquinazolin-2(1H)-one is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry and drug design. This compound belongs to the quinazolinone class, which is known for its diverse biological activities, including anticancer properties. The structural features of 6-iodo-3,4-dihydroquinazolin-2(1H)-one make it a valuable scaffold for the development of new therapeutic agents.
The compound can be synthesized through various chemical methods that utilize readily available precursors. It has been studied extensively in the context of its biological activity and potential applications in pharmaceuticals.
6-Iodo-3,4-dihydroquinazolin-2(1H)-one is classified as a heterocyclic organic compound. It falls under the broader category of quinazolinones, which are characterized by their fused benzene and pyrimidine rings. This compound can also be categorized as a halogenated derivative due to the presence of iodine.
The synthesis of 6-iodo-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step reactions that can include cyclization processes and functional group modifications. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Various spectroscopic techniques (e.g., NMR, IR) are employed to confirm the structure of the synthesized compound.
The molecular structure of 6-iodo-3,4-dihydroquinazolin-2(1H)-one features a fused bicyclic system comprising a benzene ring and a pyrimidine ring with an iodine atom at the 6-position. Its chemical formula is C9H8N2O, with a molecular weight of approximately 164.17 g/mol.
The compound's structure can be represented as follows:
Spectroscopic data typically includes characteristic absorption bands in IR spectra corresponding to N-H stretching and C=O stretching, which aid in confirming its identity.
6-Iodo-3,4-dihydroquinazolin-2(1H)-one participates in various chemical reactions that enhance its utility in drug design:
Understanding these reactions allows chemists to modify the compound’s structure systematically to improve its biological activity or pharmacokinetic properties.
The mechanism of action for compounds derived from 6-iodo-3,4-dihydroquinazolin-2(1H)-one often involves interaction with specific biological targets such as enzymes or receptors involved in cancer pathways.
Research indicates that certain derivatives exhibit significant binding affinities to their targets, which correlates with their anticancer efficacy (affinity values reported around -90 kcal/mol).
6-Iodo-3,4-dihydroquinazolin-2(1H)-one is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability.
6-Iodo-3,4-dihydroquinazolin-2(1H)-one has several notable applications:
The quinazolinone core, a bicyclic structure featuring a benzene ring fused to a pyrimidinone ring, has established itself as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. First synthesized in 1869 by Griess via the reaction of anthranilic acid with cyanogens [1], quinazolinones gained prominence with the discovery of naturally occurring alkaloids like febrifugine—a potent antimalarial isolated from Dichroa febrifuga [8]. The scaffold’s significance intensified in the late 20th century with the development of clinically approved kinase inhibitors. Gefitinib and erlotinib, 4-anilinoquinazolines, revolutionized cancer therapy by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase [5] [8]. Their success underscored the scaffold’s capacity for high-affinity target binding, attributed to:
Beyond oncology, quinazolinones exhibit diverse bioactivities, including anticonvulsant, antihypertensive, and anti-inflammatory effects. For example, the α-blocker prazosin (containing a 4-aminoquinazoline core) remains a first-line antihypertensive [5] [8]. This therapeutic breadth, combined with synthetic versatility (e.g., Niementowski condensation and microwave-assisted cyclizations), cemented quinazolinones as a cornerstone of rational drug design [1] [3].
Table 1: Clinically Approved Quinazolinone-Based Drugs
Drug Name | Core Structure | Therapeutic Use | Molecular Target |
---|---|---|---|
Gefitinib | 4-Anilinoquinazoline | NSCLC Treatment | EGFR Tyrosine Kinase |
Erlotinib | 4-Anilinoquinazoline | Pancreatic/NSCLC Cancer | EGFR Tyrosine Kinase |
Prazosin | 4-Aminoquinazoline | Hypertension | α1-Adrenergic Receptor |
Alfuzosin | Quinazolinone derivative | Benign Prostatic Hyperplasia | α1-Adrenergic Receptor |
Raltitrexed | Quinazolinone antifolate | Colorectal Cancer | Thymidylate Synthase |
Iodine, a heavy halogen, confers unique physicochemical and pharmacological properties when incorporated into heterocyclic scaffolds like quinazolinones. Its introduction enhances molecular polarizability, creating a strong electron-deficient center ideal for halogen bonding with biomolecular targets. Key interactions include:
In quinazolinones, iodine’s position critically modulates activity. For instance, 6-iodo substitution leverages steric and electronic effects:
Table 2: Impact of Iodine Substitution on Quinazolinone Bioactivity
Position | Biological Activity | Potency vs. Non-Iodo Analog | Key Mechanistic Role |
---|---|---|---|
C6 | Anticancer (Tubulin inhibition) | 3.5-fold increase | Hydrophobic pocket occupancy |
C6 | Antimycobacterial | 2-fold increase | Enhanced membrane penetration |
C7 | Anticonvulsant | Negligible change | Electron-withdrawing effect on core |
C8 | Anti-inflammatory | Reduced activity | Steric clash with COX-2 active site |
The strategic incorporation of iodine at C6 of 3,4-dihydroquinazolin-2(1H)-one emerged as a response to limitations of early quinazolinone drugs, such as EGFR-mutant resistance (e.g., T790M) and poor bioavailability. Initial efforts focused on iodine as a synthetic handle for Suzuki-Miyaura couplings, enabling rapid diversification. For example, 6-iodo-3,4-dihydroquinazolin-2(1H)-one served as a key intermediate for generating biaryl derivatives targeting dual kinases [4] [6].
Advancements in targeted cancer therapies drove the optimization of 6-iodo analogs:
Synthetic methodologies evolved in parallel:
Table 3: Bioactive 6-Iodo-3,4-dihydroquinazolin-2(1H)-one Derivatives
Compound | Structural Features | Biological Target | Activity (IC₅₀/EC₅₀) |
---|---|---|---|
9c | 1-Ethyl-6-iodo-3-(4-(methylsulfinyl)benzyl) | EGFRT790M/VEGFR-2 | 0.22 µM / 0.85 µM |
5d | 6-Iodo-3-(4-(cyclopropanesulfonamide)phenyl) | VEGFR-2 | 1.25 µM |
CA1-e | 6-Iodo-3-(L-valine)-1-(3,4-dichlorobenzyl) | A2780 Ovarian Cancer Cells | EC₅₀ = 22.76 µM (Antiproliferative) |
CA1-g | 6-Iodo-3-(L-leucine)-1-(4-fluorobenzyl) | A2780 Ovarian Cancer Cells | EC₅₀ = 22.94 µM (Antiproliferative) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0